molecular formula C6H7BFNO2 B7954614 (3-Fluoro-5-methylpyridin-2-yl)boronic acid

(3-Fluoro-5-methylpyridin-2-yl)boronic acid

Cat. No.: B7954614
M. Wt: 154.94 g/mol
InChI Key: UWLZJFLHGOHSKC-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylpyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylpyridin-2-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of a halopyridine with a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

    Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Chan-Lam Coupling: Amines or ethers.

    Oxidation: Alcohols or ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-methylpyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective reactions and in the design of molecules with specific biological activities.

Properties

IUPAC Name

(3-fluoro-5-methylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLZJFLHGOHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=N1)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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